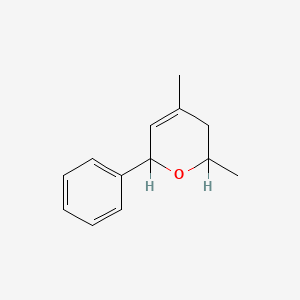

3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran

Description

Significance of Pyran-Based Heterocycles in Organic Synthesis and Biological Inquiry

Pyran-based heterocycles are of paramount importance in the fields of organic synthesis and medicinal chemistry. Their utility stems from their presence in a wide array of natural products, including carbohydrates and polyketides. In organic synthesis, the dihydropyran moiety, particularly 3,4-dihydro-2H-pyran, is widely employed as a protecting group for alcohols and thiols due to its stability under various reaction conditions and its ease of removal under acidic conditions. acs.org

The pyran ring is a privileged scaffold in drug discovery, appearing in numerous compounds with diverse biological activities. orientjchem.org These include potential anticancer, antimicrobial, and anti-inflammatory properties. orientjchem.orgnih.gov The structural and electronic properties of the pyran ring allow for a wide range of chemical modifications, enabling the synthesis of large libraries of compounds for biological screening.

Historical Development of Dihydropyran Chemistry

The exploration of dihydropyran chemistry has a rich history, with early research focusing on the reactivity of the double bond and the ether linkage. A significant milestone was the development of the use of 3,4-dihydro-2H-pyran for the protection of alcohols, a strategy that became a fundamental tool in multi-step organic synthesis. Over the years, numerous methods for the synthesis of the dihydropyran ring system have been developed. These include intramolecular cyclizations, hetero-Diels-Alder reactions, and ring-closing metathesis, among others. organic-chemistry.org These synthetic advancements have made a wide variety of substituted dihydropyrans accessible for further investigation and application.

Scope and Research Directions for Substituted Dihydropyran Systems

Current research on substituted dihydropyran systems is focused on several key areas. There is a continuous effort to develop novel, efficient, and stereoselective methods for their synthesis. nih.govmdpi.com This includes the use of new catalysts and the exploration of multicomponent reactions to build molecular complexity in a single step. tandfonline.com

Another major research direction is the investigation of the biological activities of new dihydropyran derivatives. nih.gov By synthesizing and screening libraries of these compounds, researchers aim to identify new therapeutic agents. Furthermore, the unique reactivity of the dihydropyran ring continues to be exploited in the synthesis of complex natural products and other target molecules. For the specific compound, 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran, it is noted for its use as a fragrance ingredient. scentree.coscentree.cothegoodscentscompany.com

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 68039-40-7 | bldpharm.com |

| Molecular Formula | C13H16O | uni.lu |

| Molecular Weight | 188.27 g/mol | bldpharm.com |

| Common Synonyms | 2,4-dimethyl-6-phenyl-3,6-dihydro-2H-pyran | thegoodscentscompany.comuni.lu |

This data is based on information from chemical suppliers and databases and may not have been independently verified by peer-reviewed research.

Detailed Research Findings on this compound

A comprehensive search of scientific literature reveals a lack of detailed research findings specifically for this compound. PubChem, a major chemical database, notes that there is "No literature data available for this compound." uni.lu Its primary documented application appears to be in the fragrance industry. scentree.coscentree.cothegoodscentscompany.com

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethyl-6-phenyl-3,6-dihydro-2H-pyran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-10-8-11(2)14-13(9-10)12-6-4-3-5-7-12/h3-7,9,11,13H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJAJQPSBQHSPCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CC(O1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90867447 | |

| Record name | 2H-Pyran, 3,6-dihydro-2,4-dimethyl-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90867447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68039-40-7 | |

| Record name | 2,4-Dimethyl-6-phenyl-3,6-dihydro-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68039-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyran, 3,6-dihydro-2,4-dimethyl-6-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068039407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran, 3,6-dihydro-2,4-dimethyl-6-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Pyran, 3,6-dihydro-2,4-dimethyl-6-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90867447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dihydro-2,4-dimethyl-6-phenyl-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the 3,6 Dihydro 2,4 Dimethyl 6 Phenyl 2h Pyran Core and Analogues

Retrosynthetic Analysis of 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran

A retrosynthetic analysis of the target molecule, this compound, suggests that a primary disconnection can be made via a hetero-Diels-Alder reaction. This approach identifies a 1,3-diene and a carbonyl compound as the key synthons. Specifically, the dihydropyran ring can be conceptually broken down into isoprene (B109036), acting as the four-carbon diene component, and acetophenone (B1666503) or a related derivative, serving as the two-atom heterodienophile. This [4+2] cycloaddition pathway represents a convergent and efficient strategy for the formation of the core dihydropyran ring system.

Alternatively, the dihydropyran ring can be formed through an intramolecular Michael addition. This retrosynthetic approach involves a hydroxy-functionalized unsaturated system that can cyclize under basic conditions to form the target heterocyclic scaffold. butler.edu

Cycloaddition Reactions in Dihydropyran Formation

Cycloaddition reactions are a cornerstone in the synthesis of cyclic compounds, and dihydropyrans are no exception. These reactions offer a powerful means to construct the six-membered oxygen-containing ring with high levels of control over regiochemistry and stereochemistry.

Hetero-Diels-Alder (HDA) Reactions and Stereochemical Control

The hetero-Diels-Alder (HDA) reaction is a prominent method for synthesizing dihydropyrans. nih.gov This reaction involves the [4+2] cycloaddition of a conjugated diene with a heterodienophile, typically an aldehyde or ketone. nih.govorganic-chemistry.org In the context of synthesizing dihydropyran analogues, an α,β-unsaturated carbonyl compound can act as the heterodiene, reacting with an electron-rich alkene. google.com

For instance, the synthesis of 2,4-dimethyl-6-phenyl-5,6-dihydro-2H-pyran can be achieved through a Lewis acid-catalyzed HDA reaction between isoprene and benzaldehyde (B42025). mdpi.com The use of a Lewis acid, such as tin(IV) chloride or aluminum chloride, is often crucial for activating the dienophile and accelerating the reaction. mdpi.com

Stereochemical control in HDA reactions is a critical aspect, especially for the synthesis of chiral dihydropyrans. The use of chiral catalysts, such as C2-symmetric bis(oxazoline)-Cu(II) complexes, can induce high levels of diastereo- and enantioselectivity. google.com These catalysts can effectively orchestrate the approach of the diene and dienophile, leading to the preferential formation of one enantiomer. google.com The stereochemical outcome is often rationalized by the formation of a chiral catalyst-dienophile complex, which then reacts with the diene from a less sterically hindered face.

[3+2] Cycloadditions and Other Ring-Forming Processes

While the [4+2] cycloaddition is the most common route to dihydropyrans, other ring-forming strategies have also been developed. For example, a two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by an intramolecular ring-closing Michael addition has been utilized to produce 2,6-disubstituted dihydropyrans. butler.edu This method involves coupling a vinyl boronic acid with an iodo-acrylate to form a linear precursor that subsequently cyclizes. butler.edu

Additionally, tandem reactions that combine multiple bond-forming events in a single pot provide an efficient route to complex dihydropyran structures. For example, a BiBr3-initiated tandem addition/silyl-Prins reaction has been shown to yield 2,6-disubstituted dihydropyrans. mdpi.com

Organocatalytic Approaches to Dihydropyran Synthesis

Organocatalysis has emerged as a powerful paradigm in organic synthesis, offering a green and efficient alternative to traditional metal-based catalysts. nih.gov Various organocatalytic strategies have been successfully applied to the synthesis of dihydropyrans and their derivatives, often providing high levels of enantioselectivity. nih.gov

N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbenes (NHCs) have gained significant traction as versatile organocatalysts for a wide range of transformations, including the synthesis of dihydropyranones. nih.govacs.org NHCs can activate α,β-unsaturated aldehydes through the formation of a Breslow intermediate, which can then undergo cycloaddition reactions. nih.govacs.org

For example, NHC-catalyzed [4+2] annulation reactions between α,β-unsaturated aldehydes and various dienophiles can produce highly substituted dihydropyranones. capes.gov.brresearchgate.net The reaction conditions, including the choice of NHC catalyst, base, and solvent, can be tuned to optimize the yield and stereoselectivity of the desired product. rsc.org

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|---|

| α,β-Unsaturated Aldehyde | Pyrrole-4-one | Catalyst B | tBuOK | CH2Cl2 | 50-98 | >90 | acs.org |

| α-Chloroaldehyde | Pyrazolone-derived oxodiene | Chiral NHC | - | - | - | High | rsc.orgnih.gov |

Asymmetric Organocatalysis for Enantioselective Dihydropyran Formation

Asymmetric organocatalysis provides a direct route to enantiomerically enriched dihydropyrans, which are valuable building blocks in medicinal chemistry and natural product synthesis. researchgate.net Chiral secondary amines, such as proline and its derivatives, are effective catalysts for the enantioselective synthesis of dihydropyridines, and similar principles can be applied to dihydropyran synthesis. researchgate.netmdpi.com

The reaction of α,β-unsaturated aldehydes with β-dicarbonyl compounds, catalyzed by a chiral secondary amine, can proceed through a Michael addition followed by an intramolecular cyclization to afford chiral dihydropyrans. The stereochemistry of the final product is controlled by the chiral catalyst, which directs the nucleophilic attack on the enamine intermediate.

Furthermore, chiral phosphoric acids have been employed as effective Brønsted acid catalysts for the asymmetric [2+4] cycloaddition of vinylindoles with ortho-quinone methides, leading to chiral chroman derivatives, which share a similar pyran core.

| Reactant 1 | Reactant 2 | Catalyst | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| Enamine | Malononitrile derivative | Bis-cinchona catalyst | Good | Good | researchgate.net |

| 3-Vinylindole | ortho-Quinone methide | Chiral Phosphoric Acid | up to 98 | up to 98 |

Metal-Catalyzed Syntheses of Dihydropyran Structures

Metal-catalyzed reactions are foundational in modern organic synthesis, providing efficient and selective pathways to complex molecular architectures. For dihydropyran structures, transition metals and Lewis acids play pivotal roles in mediating ring formation through various mechanistic routes.

Transition Metal-Mediated Cyclizations (e.g., Suzuki-Miyaura coupling followed by intramolecular Michael addition)

Transition metal-mediated cyclizations offer powerful tools for the construction of heterocyclic systems. columbia.edu A notable strategy for forming 2,6-disubstituted dihydropyrans involves a two-step sequence beginning with a Suzuki-Miyaura cross-coupling reaction, followed by an intramolecular Michael addition. butler.edu The Suzuki-Miyaura reaction, a Nobel Prize-winning method, is renowned for its mild conditions and tolerance of various functional groups, typically employing a palladium catalyst to form a crucial carbon-carbon bond. nih.govnih.govmdpi.com

In a specific application of this method, a vinyl boronic acid is coupled with an iodo-substituted acrylate (B77674) ester. butler.edu This initial cross-coupling step, catalyzed by a palladium complex, creates a linear precursor containing both a nucleophilic hydroxyl group and an electrophilic α,β-unsaturated ester. The geometry of the newly formed conjugated system is critical, as it positions the molecule to undergo a subsequent ring-closing reaction. Under basic conditions, the hydroxyl group performs an intramolecular Michael addition to the electron-deficient double bond, yielding the final dihydropyran ring structure. butler.edu This tandem approach highlights the utility of combining well-established named reactions to build complex heterocyclic frameworks. butler.edu Other transition metals like rhodium and copper have also been used to catalyze cyclopropanation reactions which can be precursors in different synthetic routes. acs.org

| Reaction Sequence | Reactant 1 | Reactant 2 | Catalyst/Conditions | Intermediate Product | Final Product |

|---|---|---|---|---|---|

| 1. Suzuki-Miyaura Coupling 2. Intramolecular Michael Addition | 6-(2-phenylethenyl)-2-hydroxy-1,2-oxaborole (a vinyl boronic acid) | cis-ethyl-iodo-acrylate | 1. Palladium Catalyst 2. Base | ethyl 2E,4Z,8E-9-phenyl-7-hydroxy-2,4,8-nonatrienoate | 2-(1-carboethoxymethyl)-6-(2-phenylethenyl)-3,4-dihydropyran |

Lewis Acid Catalysis in Dihydropyran Synthesis

Lewis acid catalysis is a cornerstone of organic synthesis, activating electrophiles to facilitate bond formation. youtube.com In the context of dihydropyran synthesis, Lewis acids enable powerful cyclization reactions, such as the Prins cyclization and the hetero-Diels-Alder reaction. The Prins cyclization involves the reaction of an alkenol with an aldehyde, promoted by a Lewis acid like indium(III) chloride (InCl₃) or iron(III) chloride (FeCl₃), to stereoselectively form the pyran ring. beilstein-journals.org

A highly effective method for the enantioselective synthesis of dihydropyrans is the hetero-Diels-Alder reaction catalyzed by chiral Lewis acids. C₂-symmetric bis(oxazoline) copper(II) complexes, for instance, serve as potent catalysts for the reaction between α,β-unsaturated carbonyl compounds (acting as heterodienes) and electron-rich olefins like enol ethers (acting as heterodienophiles). acs.org This approach offers high levels of both diastereo- and enantioselectivity, even at room temperature and with low catalyst loadings (as little as 0.2 mol %). acs.org The versatility of this method allows for a wide range of substituents on the reacting partners, making it a straightforward route to chiral dihydropyran building blocks. acs.org

| Reaction Type | Substrates | Lewis Acid Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Prins Cyclization | Alkenol and Aldehyde | InCl₃, FeCl₃, TMSOTf | Stereoselective formation of cis-2,6-dihydropyrans. | beilstein-journals.orgnih.gov |

| Hetero-Diels-Alder | α,β-Unsaturated Carbonyl and Enol Ether | Bis(oxazoline) Copper(II) Complexes | High enantioselectivity (>90% ee) and diastereoselectivity. | acs.org |

| Domino Generation/ acs.orgrsc.org-Sigmatropic Rearrangement | Tertiary Amine and Ynone | Silver Salts (π-Lewis Acid) | Access to chiral azabicycles via ammonium (B1175870) ylide intermediates. | nih.gov |

Cascade and Multicomponent Reactions for Dihydropyran Scaffolds

Cascade and multicomponent reactions (MCRs) represent highly efficient synthetic strategies, enabling the construction of complex molecular frameworks in a single operation from three or more starting materials. researchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity, which is particularly valuable in medicinal chemistry. nih.govnih.gov

The synthesis of dihydropyran analogues, such as 2-amino-4H-pyrans, is often achieved through a three-component reaction involving an aldehyde, malononitrile, and a 1,3-dicarbonyl compound (e.g., dimedone or 4-hydroxycoumarin). nih.govrsc.org This condensation can be promoted by a variety of catalysts, including simple organocatalysts, under mild conditions. rsc.org Similarly, a four-component reaction of an arylamine, dimethyl acetylenedicarboxylate, an aromatic aldehyde, and a cyclic 1,3-diketone can selectively yield either dihydropyridinones or dihydropyrans, with the outcome depending on the structure of the diketone used. acs.org Another innovative approach uses organocatalysts like β-proline to mediate a one-pot cascade reaction between pyruvates and aldehydes, producing highly functionalized dihydropyran derivatives with excellent diastereoselectivity. oist.jp

| Number of Components | Reactants | Catalyst/Conditions | Product Scaffold | Reference |

|---|---|---|---|---|

| Three | Aryl Aldehyde, Malononitrile, 4-Hydroxycoumarin | Surfactant in water | Dihydropyrano[c]chromene | nih.gov |

| Three | Aldehyde, Malononitrile, Dimedone | Urea (B33335) in EtOH/H₂O | 2-Amino-4H-pyran | rsc.org |

| Four | Arylamine, DMAD, Aldehyde, Cyclic 1,3-Diketone | Solvent-free, heat | 3,4-Dihydro-2H-pyran | acs.org |

Green Chemistry and Sustainable Synthetic Routes to Dihydropyrans

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and energy consumption. researchgate.net In the synthesis of dihydropyrans, these principles are manifested through the use of aqueous reaction media, solvent-free conditions, and sustainable catalysts.

One-pot MCRs are inherently green as they reduce the number of steps and purification stages. researchgate.net Performing these reactions in environmentally friendly solvents like water or ethanol-water mixtures further enhances their sustainability. nih.govrsc.org For example, the three-component synthesis of 2-amino-4H-pyrans can be effectively carried out using a non-toxic, inexpensive urea organocatalyst in an ethanol (B145695)/water mixture, avoiding hazardous solvents and metal catalysts. rsc.org The use of aqueous micelles, formed by surfactants, can also accelerate MCRs in water, even when the reactants themselves are not water-soluble. nih.gov

Alternative energy sources such as microwave irradiation and ultrasonication have been shown to significantly improve the efficiency of reactions like the Hantzsch synthesis of dihydropyridines, a related heterocyclic system. asianpubs.orgresearchgate.net These methods often lead to higher yields in drastically shorter reaction times compared to conventional heating. asianpubs.org Furthermore, the development of "ecocatalysts," derived from natural and biosourced materials like manganese-rich plants, represents a frontier in sustainable synthesis, offering a renewable alternative to traditional metal catalysts for various transformations. mdpi.comnih.gov

| Reaction | Conventional Method | Green Chemistry Approach | Advantages of Green Approach | Reference |

|---|---|---|---|---|

| Hantzsch Dihydropyridine Synthesis | Reflux in acetic acid or alcohol for long hours. | Solvent-free, microwave, or ultrasonic irradiation. | Higher yields, significantly reduced reaction times, less solvent waste. | asianpubs.orgresearchgate.net |

| Three-Component Synthesis of 2-Amino-4H-pyrans | Use of volatile organic solvents and potentially toxic catalysts. | Urea catalyst in an EtOH/H₂O mixture. | Environmentally benign solvent, inexpensive and non-toxic organocatalyst. | rsc.org |

| Oxidation/Isomerization Reactions | Traditional heavy metal catalysts. | Ecocatalysts from Mn-rich water lettuce. | Use of a renewable, biosourced catalyst. | mdpi.comnih.gov |

Reactivity and Chemical Transformations of 3,6 Dihydro 2,4 Dimethyl 6 Phenyl 2h Pyran Derivatives

Electrophilic and Nucleophilic Additions to the Dihydropyran Ring

The double bond within the dihydropyran ring is electron-rich, making it susceptible to electrophilic attack. Conversely, the presence of the ring oxygen and activating groups can create electrophilic centers, primarily at the C2, C4, and C6 positions, rendering the system vulnerable to nucleophilic attack. clockss.org These reactions often proceed as either 1,2- or 1,4-additions (Michael additions).

Dihydropyran derivatives can function as Michael acceptors, especially when a carbonyl group is present, which creates two non-equivalent electrophilic centers. rsc.org This allows them to react with a variety of nucleophiles. rsc.org The mode of addition (1,2- vs. 1,4-) is influenced by the nature of the nucleophile and the specific substitution pattern on the pyran ring. For instance, organocuprates like lithium dimethylcuprate tend to favor 1,4-addition, while organolithium reagents often result in 1,2-addition to a carbonyl group. rsc.org

The general reactivity can be summarized as follows:

| Reaction Type | Attacking Species | Description | Typical Outcome |

|---|---|---|---|

| Electrophilic Addition | Electrophiles (e.g., H⁺, halogens) | The electron-rich double bond of the enol ether attacks the electrophile, typically forming a transient carbocationic intermediate that is then trapped by a nucleophile. | Functionalization across the double bond. |

| Nucleophilic Addition (1,2-Addition) | "Hard" Nucleophiles (e.g., Grignard reagents, organolithiums) | Direct attack on an electrophilic carbon, often a carbonyl carbon if present as a substituent. | Formation of alcohols. rsc.org |

| Nucleophilic Addition (1,4-Addition/Michael Addition) | "Soft" Nucleophiles (e.g., enolates, cuprates, amines) | Conjugate addition to the β-carbon of an α,β-unsaturated system within the pyran derivative. | Formation of a new C-C or C-heteroatom bond at the C4 position. rsc.org |

Functionalization and Derivatization Strategies

The dihydropyran scaffold allows for a multitude of functionalization strategies, enabling the synthesis of complex molecules. These methods often leverage the inherent reactivity of the ring system.

One powerful approach is the organocatalytic, one-pot reaction of pyruvates and aldehydes, which can generate highly functionalized dihydropyran derivatives. rsc.org This method allows for the management of the dual electrophilic/nucleophilic reactivity of the starting materials under mild conditions, and the resulting products can be further modified in cascade reactions. rsc.org For example, using pyrrolidine-3-carboxylic acid as an organocatalyst with ethyl pyruvate (B1213749) and an aldehyde can yield a dihydropyran product as a single diastereomer. rsc.org

Other key derivatization strategies include:

Epoxidation: The double bond can be converted to an epoxide, which serves as a versatile handle for further transformations. nih.gov

Alkylation: The pyran ring can be alkylated at various positions, depending on the reaction conditions and the directing effects of existing substituents. nih.gov

Palladium-Catalyzed Cyclizations: Tuning the reactivity of arylpalladium intermediates allows for divergent syntheses of oxygen-containing heterocycles like dihydropyrans, which are suitable for further derivatization. nih.gov

Hetero-Diels-Alder Reactions: The reaction between acyl phosphonates and electron-rich dienes, often catalyzed by Lewis acids like AlCl₃, can produce (3,6-dihydro-2H-pyran-2-yl)phosphonate derivatives, introducing a phosphonate (B1237965) group into the structure. researchgate.net

| Strategy | Reagents/Catalyst | Description | Reference |

|---|---|---|---|

| Organocatalytic Synthesis | Pyruvates, Aldehydes, β-proline | One-pot synthesis of functionalized dihydropyrans with high diastereoselectivity. | rsc.org |

| Hetero-Diels-Alder Reaction | Acyl phosphonates, Dienes, AlCl₃ | Forms dihydropyran-phosphonate derivatives. | researchgate.net |

| Palladium-Catalyzed Cyclization | Alkynols, Aryl halides, Pd catalyst | Divergent synthesis of dihydropyrans suitable for further modification. | nih.gov |

| Addition-Cyclization | Dimethyl oxoglutaconate, α,β-Unsaturated hydrazones | Unexpected formation of highly substituted dihydropyrans via a 1,4-addition followed by intramolecular cyclization. | mdpi.com |

Stereoselective Transformations and Epimerization

Controlling the stereochemistry of the dihydropyran ring is crucial for its application in the synthesis of natural products and pharmaceuticals. Several stereoselective methods have been developed.

A metal-free, Brønsted-acid-mediated ring-expansion of monocyclopropanated furans provides stereoselective access to highly functionalized dihydro-2H-pyran derivatives. researchgate.net This transformation proceeds through a cyclopropylcarbinyl cation rearrangement, allowing for the selective cleavage of a cyclopropane (B1198618) C–C bond to form the six-membered ring with defined stereochemistry. researchgate.net

Diastereoselective synthesis of cis-2,6-disubstituted dihydropyrans has been achieved through silyl-Prins cyclization. youtube.com Furthermore, the Michael addition of Grignard or Gilman reagents to 3-diethoxyphosphoryldihydropyran-4-ones occurs with high stereoselectivity, preferentially via an axial attack on the ring to create key intermediates for more complex molecules. rsc.org Products from these and other syntheses can subsequently undergo epimerization at specific stereocenters to generate alternative diastereomers, further expanding their synthetic utility. nih.gov

Ring-Opening and Rearrangement Reactions of Dihydropyrans

The dihydropyran ring can undergo cleavage or rearrangement under various conditions, providing pathways to different acyclic or heterocyclic structures. The stability of the ring is often dependent on its substitution pattern and the reaction environment.

A significant reaction is the nucleophilic ring-opening of 2-aryl-3,4-dihydropyrans. researchgate.net This transformation, initiated by nucleophilic attack, leads to the cleavage of the pyran ring. researchgate.net Similarly, adducts formed from nucleophilic additions can be unstable and undergo subsequent recyclization that involves the opening of the dihydropyran ring. rsc.org

Thermal decomposition represents another pathway for ring transformation. A computational study on the thermolysis of 3,6-dihydro-2H-pyran and its methylated derivatives showed that they decompose via a concerted, six-membered transition state. mdpi.com For example, the decomposition of 2,6-dimethyl-3,6-dihydro-2H-pyran is predicted to yield acetaldehyde (B116499) and 1,3-pentadiene. mdpi.com

While not specifically documented for 3,6-dihydro-2,4-dimethyl-6-phenyl-2H-pyran, related heterocyclic systems undergo well-known rearrangements like the Dimroth and Demjanov rearrangements, which involve ring-opening, bond rotation, and re-closure to form new structures. youtube.comutsouthwestern.edu

Oxidation and Reduction Chemistry of the Dihydropyran Scaffold

The dihydropyran scaffold offers sites for both oxidation and reduction, allowing for interconversion between different oxidation states and the introduction of new functionalities.

Oxidation: The most common oxidation reaction for dihydropyrans is the epoxidation of the endocyclic double bond. This is typically achieved using peroxy acids like m-chloroperoxybenzoic acid (mCPBA). rsc.orgrsc.org The resulting epoxides are valuable intermediates, as their subsequent ring-opening with nucleophiles can lead to trans-diaxial or trans-diequatorial substituted tetrahydropyran (B127337) products, depending on the reaction conditions. rsc.orgrsc.org In some cases, dihydropyran derivatives can undergo auto-oxidation in the presence of a base and air to yield fused-pyran structures. rsc.org The oxidation of hydroxylated dihydropyran derivatives can also lead to ring-opening, yielding ketone and acid products. nih.gov

Reduction: The dihydropyran ring can be reduced through several methods. Catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst and H₂ gas, can reduce the double bond to yield the corresponding saturated tetrahydropyran. youtube.com This reaction is a syn-addition, where both hydrogen atoms add to the same face of the double bond. youtube.com

A more selective reduction involves the C-O bond cleavage of the enol ether system. Using catalysts like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) with a silane (B1218182) reducing agent, the allylic C-O bond can be preferentially reduced to afford homoallylic alcohols with high regioselectivity and minimal scrambling of the olefin geometry. researchgate.net This reaction is controlled by electronic factors, with the more stabilized allylic position being preferentially reduced. researchgate.net

| Transformation | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Epoxidation (Oxidation) | mCPBA or other peroxy acids | Dihydropyran oxides (epoxides) | rsc.orgrsc.org |

| Auto-oxidation | Base (e.g., Na₂S), Aerobic conditions | Cyclohexanone-fused pyran derivatives | rsc.org |

| Catalytic Hydrogenation (Reduction) | H₂, Pd/C (or Pt, Ni) | Saturated tetrahydropyrans | youtube.com |

| C-O Bond Reduction | B(C₆F₅)₃, Alkylsilane | Homoallylic alcohols | researchgate.net |

Mechanistic and Theoretical Investigations of Dihydropyran Chemistry

Elucidation of Reaction Mechanisms in Dihydropyran Synthesis and Transformations

The synthesis of dihydropyran rings can be achieved through various mechanistic pathways, with the hetero-Diels-Alder reaction being a prominent example. For the specific synthesis of 2,4-Dimethyl-6-phenyl-5,6-dihydro-2H-pyran, a process has been detailed that involves the reaction of benzaldehyde (B42025) and isoprene (B109036). google.com

A patented method describes a Lewis acid-catalyzed reaction to generate the target dihydropyran. google.com The process involves cooling a mixture of toluene (B28343) and aluminum chloride, followed by the addition of 2-nitropropane. A mixture of benzaldehyde, isoprene, and additional toluene is then added under cooled and stirred conditions. The reaction is exothermic and requires careful temperature control. After the reaction period, the mixture is processed by pouring it into ice water to yield the desired 2,4-dimethyl-6-phenyl-5,6-dihydro-2H-pyran. google.com This suggests a mechanism where the Lewis acid (aluminum chloride) activates the aldehyde, facilitating a [4+2] cycloaddition with isoprene acting as the diene component.

Modern synthetic methodologies for constructing related 2,6-disubstituted dihydropyrans often employ different mechanistic strategies. One such approach is the silyl-Prins cyclization, which has been used for the diastereoselective synthesis of cis-2,6-disubstituted dihydropyrans. mdpi.com This method involves the reaction of an alkenol with an aldehyde catalyzed by a Lewis acid, proceeding through an oxocarbenium ion intermediate followed by cyclization. mdpi.com Another strategy involves a two-step process combining a Suzuki-Miyaura cross-coupling reaction with an intramolecular ring-closing Michael addition to form the dihydropyran structure. butler.edu

Transformations of the dihydropyran ring, such as thermal decomposition, have been studied computationally for related molecules. These studies propose that the decomposition occurs via a concerted, unimolecular mechanism involving a six-membered cyclic transition state. chemicalbook.com

Computational Chemistry and Quantum Mechanical Studies

While specific computational studies for 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran were not identified in available research, extensive theoretical work on analogous dihydropyran structures provides significant insight into its probable behavior.

DFT calculations are a powerful tool for investigating reaction mechanisms, as demonstrated in a study on the thermal decomposition of methylated dihydropyrans, including 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP), a close structural analogue to the target compound minus the phenyl group. chemicalbook.com Using the PBE0/6-311+G(d,p) level of theory, researchers modeled a concerted mechanism with a six-membered cyclic transition state. chemicalbook.com

Plausible reaction pathways for the synthesis of other complex dihydropyran systems have also been mapped using DFT calculations, often at the B3LYP‐D3/6–31+G(d,p) level of theory, to elucidate mechanisms such as oxidative [3+3] cycloadditions. guidechem.com

A specific conformational analysis for this compound is not available in the reviewed literature. However, the principles governing the conformation of six-membered rings are well-established. The 3,6-dihydro-2H-pyran ring exists in a half-chair conformation, which minimizes torsional strain.

For substituted rings, the substituents tend to occupy positions that minimize steric hindrance. In a related tetrahydropyran (B127337) compound, 3,5-Dimethyl-2,6-diphenyl-3,4,5,6-tetrahydro-2H-pyran-4-one, X-ray crystallography revealed a chair conformation where the methyl and phenyl groups all occupy equatorial positions to maximize stability. It is highly probable that for this compound, the bulky phenyl group at C-6 and the methyl groups at C-2 and C-4 would also preferentially occupy pseudo-equatorial or equatorial positions in the most stable conformer to avoid energetically unfavorable 1,3-diaxial-like interactions.

The choice of solvent can significantly influence reaction rates and pathways by stabilizing or destabilizing reactants, transition states, and intermediates. evitachem.com In the synthesis of 2,4-Dimethyl-6-phenyl-5,6-dihydro-2H-pyran, non-polar solvents such as toluene and n-hexane are used, which is typical for reactions involving Lewis acid catalysts like aluminum chloride that are sensitive to moisture. google.com

While specific solvent modeling for the target compound is unavailable, computational studies on related reactions often incorporate a solvent model (e.g., SMD model for MeCN) to provide more accurate energy calculations. guidechem.com The modeling of catalysis, particularly Lewis acid catalysis as seen in the synthesis of the title compound, is crucial for understanding the activation mechanism. The catalyst coordinates to the carbonyl oxygen of the aldehyde, lowering the LUMO energy and making it more susceptible to nucleophilic attack by the diene in a cycloaddition reaction.

Kinetic and Thermodynamic Aspects of Dihydropyran Reactions

Experimental kinetic and thermodynamic data for reactions involving this compound are not present in the available literature. However, computational studies on analogous compounds provide valuable estimated parameters.

A computational study on the thermal decomposition of methylated dihydropyrans calculated key kinetic and thermodynamic parameters for the reactions over a temperature range of 584 to 633 K. chemicalbook.com For 2,6-dimethyl-3,6-dihydro-2H-pyran (DMDHP), the closest analogue studied, the calculated values provide an estimate of the energetic landscape of such reactions. The study found that methyl substituents generally decrease the activation free energy compared to the unsubstituted dihydropyran. chemicalbook.com The calculated activation energy (Ea) for DMDHP decomposition was found to be in good agreement with experimental values for similar compounds. chemicalbook.com

| Parameter | Value |

|---|---|

| Activation Energy (Ea) | 202 kJ·mol⁻¹ |

| Activation Free Energy (ΔG≠) | 183 kJ·mol⁻¹ |

| Activation Enthalpy (ΔH≠) | 193 kJ·mol⁻¹ |

| Activation Entropy (ΔS≠) | 16 J·mol⁻¹·K⁻¹ |

| Rate Constant (k) at 600 K | 1.36 × 10⁻⁴ s⁻¹ |

These parameters indicate a significant energy barrier for the unimolecular decomposition, consistent with the breaking of covalent bonds in a concerted step. The small positive activation entropy suggests a transition state that is slightly more disordered than the reactant molecule. chemicalbook.com

Biological and Biochemical Interactions of Dihydropyran Derivatives Mechanistic and Molecular Focus

Molecular Recognition and Binding Mechanisms to Biomolecules

The biological activity of dihydropyran derivatives is initiated by their recognition and binding to specific biomolecules, such as proteins and nucleic acids. This molecular recognition is a highly specific process driven by a combination of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. The precise nature and geometry of these interactions determine the affinity and specificity of the derivative for its target.

Studies on 5-oxo-dihydropyranopyran derivatives have provided detailed insights into their binding mechanism with Cyclin-Dependent Kinase 2 (CDK2). nih.gov The binding orientation within the active site is largely determined by the nature and position of substituents on the C4-phenyl ring. nih.gov Key interactions observed include:

Hydrogen Bonding: The amino (NH2) group on the pyranopyrimidine core frequently forms hydrogen bonds with the side chains of amino acid residues like GLU81 and LEU83. nih.gov The oxygen atom within the dihydropyran ring can also act as a hydrogen bond acceptor, for instance with LYS33. nih.gov

Hydrophobic Interactions: The phenyl ring of the dihydropyran derivative often situates itself within a hydrophobic pocket, interacting with nonpolar amino acid residues such as ILE10, VAL18, ALA31, PHE80, LEU134, and ALA144. nih.gov

Electrostatic Interactions: The pyranone ring has been observed to participate in electrostatic interactions with residues like ASP145. nih.gov

Similarly, research on tetrahydropyran (B127337) analogues as monoamine transporter ligands has highlighted the importance of specific structural features for binding. nih.govresearchgate.net The affinity of these compounds for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET) is modulated by the stereochemistry and the nature of substituents on the pyran ring. nih.govresearchgate.net

The binding of 1,4-dihydropyridine (B1200194) derivatives to L-type calcium channels also offers analogous insights. The affinity is influenced by the ester groups at the 3- and 5-positions and the aryl group at the 4-position of the dihydropyridine (B1217469) ring. nih.gov Scatchard analysis has revealed that some derivatives increase the apparent dissociation constant (Kd), while others decrease the maximal number of binding sites (Bmax), indicating different modes of interaction with the receptor. nih.gov

| Dihydropyran Analogue Class | Biomolecular Target | Key Interacting Residues | Primary Interaction Types | Reference |

|---|---|---|---|---|

| 5-Oxo-dihydropyranopyran derivatives | CDK2 | GLU81, LEU83, LYS33, ASP145, ILE10, VAL18, PHE80 | Hydrogen Bonding, Hydrophobic, Electrostatic | nih.gov |

| Tetrahydro-pyran analogues | Monoamine Transporters (DAT, SERT, NET) | Not specified | Binding affinity measured by inhibition of radioligand binding | nih.govresearchgate.net |

| 1,4-Dihydropyridine derivatives | L-type Ca2+ Channels, KATP Channels, α1 Receptors | Not specified | Competitive binding, modulation of Kd and Bmax | nih.gov |

Enzyme Inhibition Studies of Dihydropyran Analogues: Mechanistic Insights

Dihydropyran derivatives have been identified as inhibitors of various enzymes, playing a crucial role in numerous pathological conditions. nih.gov The mechanism of inhibition often involves the compound binding to the enzyme's active site or an allosteric site, thereby preventing the substrate from binding or the enzyme from catalyzing its reaction.

A prominent example is the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. Dihydropyranopyran derivatives have been shown to act as anti-proliferative agents by inhibiting CDK2. nih.gov Molecular docking studies revealed that these compounds occupy the ATP-binding pocket of CDK2. The interactions, as detailed in the previous section, block the kinase activity of the enzyme. nih.gov Some inhibitors can induce conformational changes in the enzyme upon binding. For instance, studies on 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors have shown that steric hindrance from residues like Phe428 can be related to the kinetics of slow-binding inhibition. nih.govresearchgate.net

The inhibition of cholinesterases (AChE and BChE) by 7-phenyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one derivatives has also been investigated. mdpi.com These compounds exhibit inhibitory activity in the micromolar range, with the potency being significantly influenced by the substituents on the phenyl ring. mdpi.com Furthermore, some pyrimidine (B1678525) derivatives have been reported as inhibitors of HIV-1 reverse transcriptase. nih.gov

| Enzyme | Inhibitor Class | Mechanism of Inhibition | Key Findings | Reference |

|---|---|---|---|---|

| Cyclin-Dependent Kinase 2 (CDK2) | 5-Oxo-dihydropyranopyran derivatives | Competitive inhibition at the ATP-binding site | Inhibition is driven by hydrogen bonding and hydrophobic interactions within the active site. | nih.gov |

| 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Various small molecules | Slow-binding inhibition | Inhibition kinetics are associated with steric hindrance from specific amino acid residues. | nih.govresearchgate.net |

| Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | 7-Phenyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-ones | Competitive inhibition | Inhibitory potency is modulated by substituents on the phenyl ring. | mdpi.com |

| HIV-1 Reverse Transcriptase | Pyrimidine derivatives | Not specified | Identified as a class of inhibitors for this viral enzyme. | nih.gov |

Interaction with Cellular Pathways and Molecular Targets (e.g., CDK2 inhibition)

The interaction of dihydropyran derivatives with specific molecular targets can modulate entire cellular pathways, leading to significant physiological effects. A key example of this is the inhibition of the cell cycle pathway through the targeting of Cyclin-Dependent Kinases (CDKs).

CDK2, in complex with its regulatory partners Cyclin A or Cyclin E, is crucial for the progression of the cell cycle from the G1 to the S phase. nih.gov Inhibition of CDK2 is a strategy for cancer therapy. Dihydropyran-based compounds have been developed as CDK2 inhibitors. nih.gov By binding to CDK2, these derivatives prevent the phosphorylation of its substrates, leading to cell cycle arrest. nih.govcancer.gov

Recent studies have shown that inhibiting the CDK2/Cyclin A complex can lead to the autophagic degradation of the CDK2 protein itself. nih.gov For example, Homoharringtonine, identified as a disruptor of the CDK2-Cyclin A protein-protein interaction, induces the degradation of CDK2 through the autophagy-lysosome system. nih.gov This provides a dual mechanism of action: direct inhibition of kinase activity and reduction of total enzyme levels.

Inhibition of CDK2 in cancer cells with chromosomal abnormalities can lead to a phenomenon known as "anaphase catastrophe," where the cell division process fails, resulting in the death of the daughter cells. cancer.gov This selective targeting of cancer cells is a desirable therapeutic property. cancer.gov

Beyond CDK2, dihydropyran analogues and related heterocyclic compounds have been found to interact with other cellular targets. For instance, certain derivatives show affinity for monoamine transporters, suggesting a potential role in modulating neurotransmission. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Targets (excluding pharmacology)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. These studies provide a rational basis for the design of more potent and selective molecules.

For dihydropyran derivatives, several SAR studies have elucidated key structural features for various biological targets:

Antiproliferative Activity (CDK2 Inhibition): In a series of ethyl 2-amino-7-methyl-5-oxo-4,5-dihydropyrano[4,3-b]pyran-3-carboxylate derivatives, substitution on the C4-phenyl ring was found to generally improve anti-proliferative activity. nih.gov However, certain substituents like 3-Cl, 4-CN, and 4-Br on the phenyl ring resulted in decreased activity compared to the unsubstituted parent compound. nih.gov

Monoamine Transporter Binding: For (6-benzhydryl-tetrahydro-pyran-3-yl)-benzylamine derivatives, extending the side chain at the 6-position of the tetrahydropyran ring led to a two-fold improvement in activity, indicating a favorable interaction. nih.gov Conversely, extension at the 3-position resulted in a loss of activity. nih.gov

Antimicrobial Activity: In a series of 6-hydroxy-2H-pyran-3(6H)-ones, the α,β-unsaturated ketone (enone) system was found to be essential for their antimicrobial activity. nih.gov The antibacterial activity was also found to increase with the bulkiness of the substituent at the C-2 position. nih.gov For 1,4-dihydropyridine analogues, an increase in the bulk of the substituent at the C2 position also improved antibacterial activity. nih.gov

Receptor Binding (1,4-Dihydropyridine Analogues): SAR studies on 1,4-dihydropyridine derivatives binding to calcium channel receptors have revealed that:

Ester groups at the 3- and 5-positions are most effective. nih.gov

An aryl group at the 4-position is a basic requirement for optimal activity. nih.gov

The position and type of electron-withdrawing groups on the phenyl group at position 4 affect receptor-binding activity. nih.gov

| Biological Target | Compound Class | Key SAR Findings | Reference |

|---|---|---|---|

| CDK2 (Antiproliferative) | Dihydropyranopyran derivatives | Substitution on the C4-phenyl ring generally improves activity; specific substituents can be detrimental. | nih.gov |

| Monoamine Transporters | Tetrahydro-pyran analogues | Side-chain extension at the 6-position improves activity, while extension at the 3-position reduces it. | nih.gov |

| Bacteria (Antimicrobial) | 2H-pyran-3(6H)-ones | The α,β-enone system is crucial; bulkier C-2 substituents enhance activity. | nih.gov |

| Ca2+ Channel Receptors | 1,4-Dihydropyridine derivatives | Ester groups at C3/C5 and an aryl group at C4 are important; substituents on the C4-phenyl ring modulate activity. | nih.gov |

Antimicrobial Properties and Associated Mechanisms

Several classes of dihydropyran derivatives and their analogues have demonstrated significant antimicrobial properties against a range of pathogens. The mechanism of action is often linked to specific structural features that allow these compounds to interfere with essential microbial processes.

For derivatives of 6-hydroxy-2H-pyran-3(6H)-ones, the α,β-unsaturated enone system is considered essential for their activity against Gram-positive bacteria. nih.gov This functional group can act as a Michael acceptor, potentially reacting with nucleophilic residues (like cysteine in proteins) in the microorganism, thereby inactivating essential enzymes or proteins. nih.gov The antimicrobial potency of these compounds is also influenced by other substituents. For instance, phenylthio and benzenesulfonyl groups have been shown to be beneficial for activity against Gram-positive bacteria. nih.gov

Analogously, some 1,4-dihydropyridine derivatives exhibit notable antibacterial and antifungal activity. nih.govresearchgate.net Their lipophilicity, or ability to dissolve in fats and lipids, appears to play a role in their effectiveness, likely by facilitating better penetration through the microbial cell wall. nih.gov Once inside the cell, these compounds can exert their inhibitory effects. For example, certain derivatives have shown significant activity against Mycobacterium smegmatis and Staphylococcus aureus. nih.gov The mechanism may involve the inhibition of microbial growth, with some compounds demonstrating a bacteriostatic effect. nih.gov

| Compound Class | Spectrum of Activity | Proposed Mechanism of Action | Key Structural Features | Reference |

|---|---|---|---|---|

| 6-Hydroxy-2H-pyran-3(6H)-ones | Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus sp.) | Michael addition reaction with essential biomolecules. | α,β-unsaturated enone system. | nih.gov |

| 1,4-Dihydropyridine analogues | Bacteria (Gram-positive and acid-fast), Fungi | Inhibition of microbial growth, potentially enhanced by cell penetration. | Lipophilic groups and bulky substituents at the C2 position. | nih.gov |

Applications of Dihydropyran Scaffolds in Advanced Organic Synthesis

Dihydropyrans as Chiral Building Blocks and Intermediates in Complex Molecule Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. Chiral dihydropyran derivatives serve as versatile building blocks for the stereoselective synthesis of complex molecular architectures. researchgate.netscilit.com The strategic placement of substituents on the dihydropyran ring allows for the introduction of multiple stereocenters, which can be further elaborated into more complex structures.

While specific research on the application of 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran as a chiral building block is not extensively documented in publicly available literature, the general principles of dihydropyran chemistry suggest its potential in this area. The presence of chiral centers at C2 and C6, along with the phenyl and dimethyl substitutions, provides a unique stereochemical and functional handle for synthetic transformations. The synthesis of such chiral dihydropyrans can be achieved through various methods, including asymmetric hetero-Diels-Alder reactions, which provide a powerful tool for the enantioselective construction of the dihydropyran ring. organic-chemistry.org

Role of Dihydropyrans in Natural Product Synthesis

Dihydropyran rings are integral components of numerous natural products, including carbohydrates, alkaloids, and polyketides, many of which exhibit significant biological activity. organic-chemistry.orgmdpi.comnih.gov Consequently, the development of synthetic routes to functionalized dihydropyrans is of great interest to synthetic chemists.

The specific compound This compound possesses a substitution pattern that could, in principle, serve as a precursor or fragment in the total synthesis of certain natural products. The phenyl group, for instance, could be a key structural element or a modifiable functional group for further synthetic elaborations. While direct applications of this specific compound in completed natural product syntheses are not prominently reported, the synthesis of structurally related cis-2,6-disubstituted dihydropyran derivatives has been explored, highlighting the accessibility of this class of compounds for synthetic endeavors. mdpi.comnih.gov

Development of Novel Reagents and Catalysts from Dihydropyran Precursors

The unique electronic and steric properties of the dihydropyran ring can be harnessed in the design of novel reagents and catalysts. The oxygen atom within the ring can act as a coordinating group for metal centers, while the substituents on the ring can be modified to tune the reactivity and selectivity of the resulting catalyst.

Although there is no specific literature detailing the use of This compound as a direct precursor for catalysts, the broader class of pyran-containing compounds has been investigated for such purposes. For instance, pyran-2-one derivatives have been shown to be powerful building blocks for the construction of a wide range of heterocyclic compounds that can serve as ligands in catalysis. researchgate.net The potential for derivatization of the phenyl and methyl groups on This compound opens avenues for its future investigation as a scaffold for new catalytic systems.

Polymer Chemistry and Materials Science Applications

The dihydropyran moiety can be incorporated into polymer backbones or as pendant groups to impart specific properties to the resulting materials. The rigidity of the ring structure and the potential for functionalization make dihydropyrans interesting monomers for polymerization reactions.

Currently, there is a lack of specific research on the use of This compound in polymer chemistry and materials science. However, the general reactivity of the double bond within the dihydropyran ring suggests its potential for polymerization through various mechanisms, such as ring-opening metathesis polymerization (ROMP). The phenyl group could also contribute to the thermal and mechanical properties of a resulting polymer. Further research is needed to explore the viability of this specific compound as a monomer or material precursor.

Advanced Analytical Methodologies for Dihydropyran Research

Chiral Chromatography and Spectroscopic Techniques for Stereochemical Analysis (e.g., Circular Dichroism)

The presence of chiral centers in many dihydropyran derivatives necessitates powerful techniques for separating enantiomers and assigning their absolute configurations. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs), is a cornerstone for the separation of enantiomers. For instance, cellulose-derived CSPs have demonstrated consistent elution orders for related dihydropyrimidine (B8664642) compounds, aiding in stereochemical assignment. nih.gov

Circular Dichroism (CD) spectroscopy is a critical spectroscopic tool for determining the absolute stereochemistry of chiral molecules. nih.govyoutube.com This technique measures the differential absorption of left- and right-circularly polarized light by a chiral sample. youtube.comyoutube.com The resulting CD spectrum is a unique fingerprint for a specific enantiomer, appearing as a mirror image for its counterpart. chiralabsxl.com

For dihydropyran systems, such as the related 2-substituted chromanes (dihydrobenzopyrans), a clear correlation exists between the helicity of the dihydropyran ring and the sign of the specific optical rotation (SOR) and Cotton effects in the CD spectrum. mdpi.comnih.gov Theoretical calculations, often using density functional theory (DFT), are used to simulate CD spectra for possible stereoisomers. nih.govnih.gov By comparing the experimental CD spectrum of an unknown sample to these simulated spectra, the absolute configuration can be reliably assigned. nih.govchiralabsxl.com This combined experimental and theoretical approach is invaluable, especially when single crystals for X-ray analysis are unavailable. nih.gov

Table 1: Principles of Stereochemical Analysis using CD Spectroscopy

| Analytical Principle | Description | Application to Dihydropyrans |

|---|---|---|

| Differential Absorption | Chiral molecules absorb left- and right-circularly polarized light to different extents. youtube.commdpi.com | The specific pattern of positive and negative peaks (Cotton effects) in the CD spectrum is characteristic of a particular stereoisomer of a dihydropyran derivative. |

| Exciton Coupling | Applicable to molecules with two or more interacting chromophores. The spatial arrangement of these chromophores dictates the sign and intensity of the CD signal, allowing for definitive stereochemical assignment. chiralabsxl.com | For dihydropyrans with multiple chromophoric groups (e.g., phenyl rings), this method can determine the absolute configuration. |

| Comparison with Standards | The CD spectrum of a compound with an unknown configuration is compared to that of a known, closely related analogue. chiralabsxl.com | The stereochemistry of novel dihydropyrans can be assigned by matching their CD spectra to those of previously characterized compounds. |

| DFT Calculation | Quantum chemical calculations predict the CD spectra for all possible absolute configurations of a molecule. nih.govnih.gov | Comparing the experimentally measured CD spectrum with the calculated spectra allows for the assignment of the absolute configuration. nih.gov |

High-Resolution Mass Spectrometry for Mechanistic Studies and Complex Mixture Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of dihydropyran compounds. It provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the unambiguous determination of a molecule's elemental composition. This capability is crucial for confirming the identity of newly synthesized compounds like 3,6-Dihydro-2,4-dimethyl-6-phenyl-2H-pyran and its analogues. mdpi.com

In synthetic chemistry, HRMS is used to verify the successful formation of target molecules and intermediates. For example, in the diastereoselective synthesis of various cis-2,6-disubstituted dihydropyrans, HRMS (ESI+) was used to confirm the calculated mass of the sodium adducts ([M+Na]+) of the products, validating their elemental formulas. mdpi.com

Furthermore, HRMS is employed in mechanistic studies to identify transient intermediates and byproducts in a reaction mixture, offering clues about the reaction pathway. The technique's high sensitivity and mass accuracy enable the analysis of complex crude reaction mixtures without prior purification. mdpi.com

Computational tools can predict the collision cross-section (CCS) of ions, which is a measure of their shape in the gas phase. These predicted CCS values for different adducts (e.g., [M+H]+, [M+Na]+) of a compound like this compound can be compared with experimental values from ion mobility-mass spectrometry, providing an additional layer of structural confirmation. uni.luuni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for C₁₃H₁₆O Isomers

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 189.12740 | 140.7 |

| [M+Na]⁺ | 211.10934 | 147.8 |

| [M+K]⁺ | 227.08328 | 146.3 |

| [M+NH₄]⁺ | 206.15394 | 159.4 |

| [M-H]⁻ | 187.11284 | 148.1 |

Data derived from computational predictions for isomers of C₁₃H₁₆O, including this compound. uni.luuni.lu m/z refers to the mass-to-charge ratio.

X-ray Crystallography for Absolute Configuration and Conformational Studies

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound at the atomic level. It provides unequivocal proof of connectivity, relative and absolute stereochemistry, and detailed conformational information, such as bond lengths, bond angles, and torsional angles. researchgate.net

For dihydropyran derivatives, X-ray analysis reveals the precise conformation of the six-membered ring. While the dihydropyridine (B1217469) ring, a related heterocycle, is known to adopt boat-type conformations, the puckering can vary significantly depending on the substituents. researchgate.net The saturated delta-lactone ring, another related structure, shows great conformational diversity. Analysis of the crystal structure of a tetrahydropyran-2-one derivative, for example, provided precise lattice parameters and confirmed its lactone structure. researchgate.net

The absolute configuration of a chiral molecule can be unambiguously determined using X-ray crystallography, often by collecting data with specific radiation (e.g., Cu Kα) that allows for the determination of the Flack parameter. This method has been used to confirm the stereochemistry of various chiral molecules, which can then serve as a reference for spectroscopic methods like CD. nih.gov The technology is continuously advancing, with modern diffractometers and software enabling structure solution and refinement even from powder X-ray diffraction (XRD) data, which is particularly useful when large single crystals are difficult to obtain. mdpi.com

Table 3: Example Crystallographic Data for a Related Tetrahydropyran (B127337) Derivative (4,4-dimethyl-6,6-diphenyl-tetrahydro-2H-pyran-2-one)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.207(2) |

| b (Å) | 8.168(1) |

| c (Å) | 16.896(3) |

| **β (°) ** | 90.05(1) |

| **Volume (ų) ** | 1545.2(5) |

| Z (Formula units per cell) | 4 |

This data for a related compound illustrates the type of precise structural information obtained from X-ray crystallography. researchgate.net

Future Perspectives and Emerging Trends in Dihydropyran Chemistry

Chemo- and Stereoselective Synthesis of Architecturally Complex Dihydropyrans

The synthesis of dihydropyran derivatives with precise control over chemical and spatial arrangements is a paramount goal for organic chemists. Modern synthetic strategies are increasingly focused on developing atom-economical and highly selective reactions to construct complex molecular architectures.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of dihydropyrans. oist.jp For instance, a diastereo- and enantioselective Claisen rearrangement/oxa-Michael addition tandem sequence using a cinchona squaramide catalyst has been developed to produce valuable dihydropyrans in good to excellent yields and high stereoselectivities. acs.org This method highlights the role of organo-bifunctional catalysts in achieving high levels of stereocontrol. acs.org Similarly, researchers have utilized simple chiral diamines as organocatalysts for the enantioselective Michael reaction of dimedone with α,β-unsaturated ketones, yielding chiral dihydropyran derivatives with high efficiency and enantioselectivity (up to 95% ee). acs.org A gram-scale synthesis has demonstrated the practical utility of this approach. acs.org

Other innovative organocatalytic methods include one-pot reactions of pyruvates and aldehydes, which can be controlled using catalysts like β-proline to manage the dual reactivity of pyruvates, resulting in functionalized dihydropyrans as single diastereomers. oist.jp N-Heterocyclic carbenes (NHCs) have also been extensively used to catalyze cycloaddition reactions, producing a wide array of 3,4-dihydropyran-2-ones and related structures with multiple stereocenters. nih.govmdpi.com These reactions often proceed with high yields and enantioselectivities, providing access to complex molecules that can serve as building blocks for biologically active compounds. nih.govmdpi.com

Metal-catalyzed reactions also offer robust pathways to complex pyrans. Dinuclear zinc catalysts, for example, have been employed in enantioselective [5 + 1] annulation reactions to create bicyclic pyran scaffolds containing two oxa-quaternary stereocenters with high optical purity. rsc.org Furthermore, the nucleophilic addition of organozincs to 1,2-dihydropyranyl acetates provides a versatile method for the stereocontrolled synthesis of α-substituted pyrans, which are precursors to C-glycosides and other important functionalized pyran structures. nih.gov

| Catalyst System | Reaction Type | Key Features | Yield/Selectivity | Reference |

| Cinchona Squaramide | Claisen Rearrangement/Oxa-Michael Addition | Organo-bifunctional catalyst enhances stereoselectivity. | Good to excellent yields, excellent stereoselectivities. | acs.org |

| (R,R)-Diphenylethylenediamine | Asymmetric Michael Reaction | Simple, unmodified chiral organocatalyst. | High yields (up to 94%), excellent enantioselectivities (up to 95% ee). | acs.org |

| β-Proline | One-Pot Aldehyde-Pyruvate Reaction | Manages dual reactivity of pyruvates under mild conditions. | 72% yield as a single diastereomer. | oist.jp |

| N-Heterocyclic Carbenes (NHCs) | [4+2] and [3+3] Cycloadditions | Versatile for synthesizing dihydropyran-2-ones. | High yields (~90%), excellent enantiomeric excess (~99%). | nih.govmdpi.com |

| Chiral Dinuclear Zinc | [5 + 1] Annulation | Creates bicyclic pyrans with two oxa-quaternary centers. | Good yields, high optical purities. | rsc.org |

Integration of Artificial Intelligence and Machine Learning in Dihydropyran Design and Synthesis

For dihydropyran synthesis, AI can assist in several ways:

Route Optimization: AI can evaluate potential synthetic routes based on criteria such as yield, cost, safety, and environmental impact, helping chemists select the most practical and sustainable pathway. chemcopilot.com

Novelty and Innovation: By recognizing subtle reaction patterns from millions of data points, AI can suggest novel disconnections and the use of rare reactions, leading to innovative syntheses of architecturally complex dihydropyrans. chemcopilot.com

Reaction Prediction: AI models can predict the outcome of unknown reactions with high accuracy, reducing the need for extensive trial-and-error experimentation in the lab. chemcopilot.com

Exploration of Novel Biological Targets and Therapeutic Modalities at the Molecular Level

Dihydropyran and its related scaffolds, such as 1,4-dihydropyridines, are privileged structures in medicinal chemistry, known for a wide range of biological activities, including anticancer properties. nih.govnih.govmdpi.combohrium.com Future research is focused on identifying novel biological targets for these compounds and understanding their mechanisms of action at the molecular level to develop more effective and targeted therapies.

Recent studies have identified specific molecular targets for pyran-containing compounds. For instance, cyclin-dependent kinase-2 (CDK2), a key regulator of the cell cycle, has been proposed as a valid target for the anticancer activity of certain pyran derivatives. nih.gov Molecular docking studies have shown that dihydropyranopyran derivatives can fit well within the binding site of CDK2, with binding energies comparable to known inhibitors. nih.gov These findings suggest that dihydropyran-based molecules could be developed as potent CDK2 inhibitors for cancer therapy. nih.gov

Another emerging area is the targeting of sirtuins, a class of proteins involved in cellular metabolism and stress responses. Novel 1,4-dihydropyridine (B1200194) derivatives have been identified as specific binders and activators of SIRT3, a mitochondrial sirtuin implicated in cancer and hypoxia-related diseases. nih.gov One such compound demonstrated a significant binding affinity (KD of 29 μM) and a 387% activation of the SIRT3 enzyme, leading to impaired viability in breast cancer cells. nih.gov

The search for new therapeutic applications is also expanding. Researchers are designing and synthesizing libraries of dihydropyridine (B1217469) and pyridine (B92270) analogs to screen against various enzymes. nih.govmdpi.com For example, novel derivatives have been developed as potent inhibitors of human tissue nonspecific alkaline phosphatase (h-TNAP), showing promise as anticancer agents that induce apoptosis through ROS and DNA damage. mdpi.com Molecular docking and in-silico studies are crucial in this process, helping to predict the binding affinity of newly designed compounds to their target proteins and to guide the synthesis of more potent derivatives. nih.govnih.govnih.gov

| Compound Class | Biological Target | Therapeutic Potential | Key Findings | Reference |

| Dihydropyranopyrans | Cyclin-dependent kinase-2 (CDK2) | Anticancer | Compounds fit well in the CDK2 binding site; IC50 values in the micromolar range against cancer cell lines. | nih.gov |

| 1,4-Dihydropyridines | Sirtuin 3 (SIRT3) | Anticancer, Metabolism Regulation | Specific activation of SIRT3 (387%), leading to reduced viability of breast cancer cells. | nih.gov |

| 1,4-Dihydropyridine-Triazoles | Protein Kinase CK2α, Tankyrases | Anticancer (Colorectal) | Significant antiproliferative activity (IC50 values as low as 0.63 µM); induction of apoptosis. | nih.gov |

| Dihydropyridine/Pyridine Analogs | Human Tissue Nonspecific Alkaline Phosphatase (h-TNAP) | Anticancer | Potent enzyme inhibition; induction of ROS and DNA damage-induced apoptosis. | mdpi.com |

Sustainable Synthesis and Biocatalytic Approaches to Dihydropyran Derivatives

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, including dihydropyrans. mdpi.com The focus is on developing environmentally benign protocols that minimize waste, avoid hazardous solvents, and utilize reusable catalysts. jmaterenvironsci.comrsc.org

A significant trend is the use of water as a green solvent for multicomponent reactions (MCRs) to synthesize pyran derivatives. jmaterenvironsci.com MCRs are inherently atom-economical, and performing them in water simplifies the process and reduces environmental impact. jmaterenvironsci.com Catalysts such as diammonium hydrogen phosphate (B84403) (DAHP) and tetrabutylammonium (B224687) bromide (TBAB) have been effectively used in aqueous media to produce pyrano[2,3-d]pyrimidines. jmaterenvironsci.com

The development of reusable and sustainable catalysts is another cornerstone of green dihydropyran synthesis. mdpi.com Magnetic nanoparticles (MNPs), such as Fe3O4, have been employed as efficient and recyclable nanocatalysts. nih.govnih.gov These catalysts can be easily separated from the reaction mixture using an external magnet and reused multiple times without a significant loss of activity. nih.gov For example, Fe3O4-MNPs biosynthesized using Clover Leaf water extract have been used to catalyze the synthesis of 4H-pyran derivatives in ethanol (B145695) at room temperature. nih.gov Other sustainable catalysts include novel tantalum-based metal-organic frameworks (Ta-MOFs), which have shown high catalytic capability and recyclability in the synthesis of 1,4-dihydropyran derivatives. nih.govfrontiersin.org

Solvent-free reaction conditions, often combined with methods like grinding or ultrasonic irradiation, represent another green approach. nih.govresearchgate.net These techniques can shorten reaction times, increase yields, and simplify work-up procedures. researchgate.net The synthesis of pyrano[4,3-b]pyrans has been achieved under solvent-free conditions by grinding reagents with ammonium (B1175870) acetate, providing a practical and economically attractive methodology. researchgate.net Similarly, ultrasonic irradiation has been used with nanocomposite catalysts to prepare pyran derivatives efficiently. nih.gov

Biocatalytic approaches, while still an emerging area for dihydropyran synthesis, hold considerable promise for achieving high selectivity under mild, environmentally friendly conditions. The use of enzymes or whole-cell systems can offer unparalleled stereocontrol, aligning perfectly with the goals of sustainable chemistry.

Expanding Applications in Materials Science and Functional Molecule Development

The unique structural and electronic properties of the dihydropyran ring make it a valuable component in the development of new materials and functional molecules beyond the pharmaceutical realm.

In materials science, dihydropyran units can be incorporated into polymer backbones to create novel copolymers with specific properties. koreascience.kr For example, copolymers of 3,4-dihydro-2H-pyran (DHP) and acrylic acid have been synthesized via radical copolymerization. koreascience.kr The resulting polyanionic materials exhibit interesting biological activities and demonstrate the potential for creating functional polymers based on the dihydropyran scaffold. koreascience.kr These materials could find applications in coatings, hydrogels, or as functional additives.

The development of functional molecules for applications such as agrochemicals and dyes is another promising direction. orientjchem.org The inherent bioactivity of the pyran scaffold makes its derivatives attractive candidates for new pesticides or herbicides. rsc.org Furthermore, the chromophoric properties of certain dihydropyran systems can be exploited for use as dyes or in sensing applications. Research into 4H-pyrans has highlighted their potential use in cosmetics and as agrochemicals due to their potent bioactivity and recyclable nature. orientjchem.org

The synthesis of functionalized dihydropyrans also provides access to versatile chemical intermediates. These building blocks can be elaborated into a wide range of other complex molecules, serving as a platform for discovery in diverse fields. The ability to produce these molecules through sustainable and efficient synthetic routes further enhances their attractiveness for broad applications in both academic and industrial research. rsc.org

Q & A

Q. What contradictions exist in reported biological activities, and how can they be resolved?

- Methodological Answer : Discrepancies in anti-inflammatory activity (IC₅₀ ranging from 10–50 μM) may arise from assay conditions (e.g., LPS-induced vs. COX-2 inhibition). Standardize protocols using primary macrophages and ELISA-based TNF-α quantification. Cross-validate with siRNA knockdown of target pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products